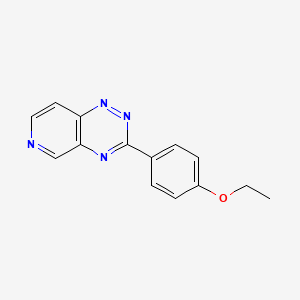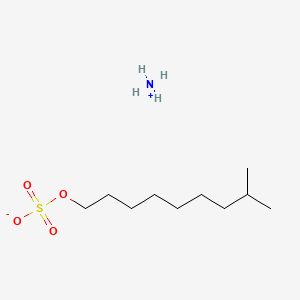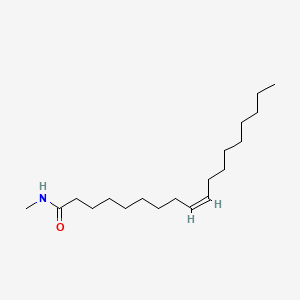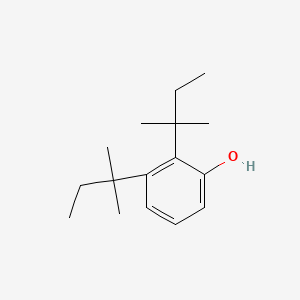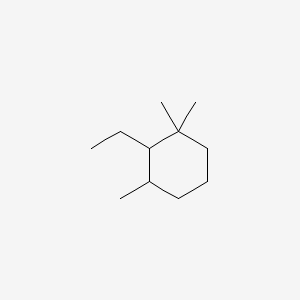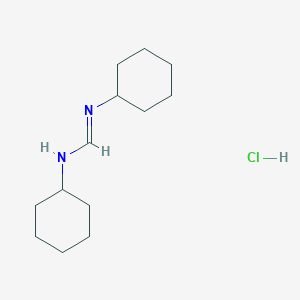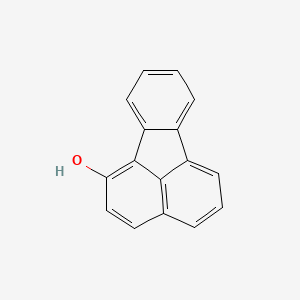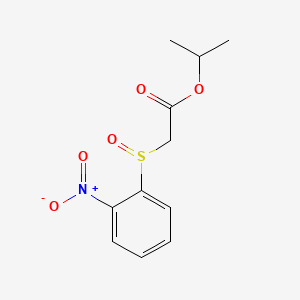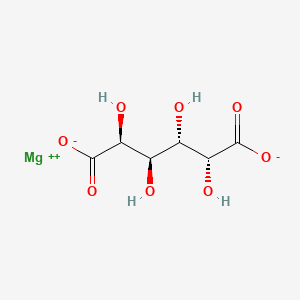
Magnesium galactarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Magnesium galactarate can be synthesized through the reaction of galactaric acid with magnesium salts. One common method involves the reaction of galactaric acid with magnesium hydroxide or magnesium carbonate in an aqueous solution. The reaction typically proceeds at room temperature, and the product is isolated by filtration and drying.
Industrial Production Methods: In industrial settings, this compound can be produced by reacting galactaric acid with magnesium oxide or magnesium hydroxide under controlled conditions. The reaction is usually carried out in large reactors with precise temperature and pH control to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: Magnesium galactarate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form magnesium oxalate and other by-products.
Reduction: It can be reduced under specific conditions to yield different magnesium salts.
Substitution: The compound can participate in substitution reactions where the galactarate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange reactions can be carried out using various organic ligands under mild conditions.
Major Products Formed:
Oxidation: Magnesium oxalate and other carboxylate salts.
Reduction: Different magnesium salts depending on the reducing agent used.
Substitution: New magnesium complexes with different ligands.
Aplicaciones Científicas De Investigación
Magnesium galactarate has several scientific research applications:
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme catalysis and metabolic pathways.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Mecanismo De Acción
Magnesium galactarate can be compared with other magnesium carboxylates, such as magnesium oxalate and magnesium citrate:
Magnesium Oxalate: Similar to this compound, it is used as a precursor for magnesium oxide.
Magnesium Citrate: This compound is commonly used as a dietary supplement and has different applications compared to this compound, which is more focused on catalysis and material science.
Comparación Con Compuestos Similares
- Magnesium oxalate
- Magnesium citrate
- Magnesium acetate
Propiedades
Número CAS |
76268-89-8 |
|---|---|
Fórmula molecular |
C6H8MgO8 |
Peso molecular |
232.43 g/mol |
Nombre IUPAC |
magnesium;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate |
InChI |
InChI=1S/C6H10O8.Mg/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h1-4,7-10H,(H,11,12)(H,13,14);/q;+2/p-2/t1-,2+,3+,4-; |
Clave InChI |
BHUHZIVZTZACBR-UEXKISHTSA-L |
SMILES isomérico |
[C@@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)[O-])O)O.[Mg+2] |
SMILES canónico |
C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


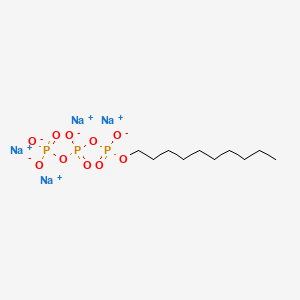
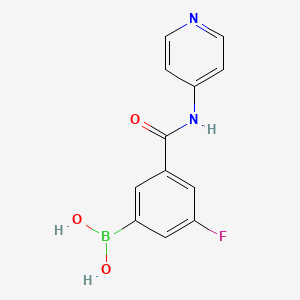
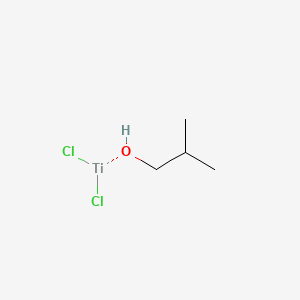

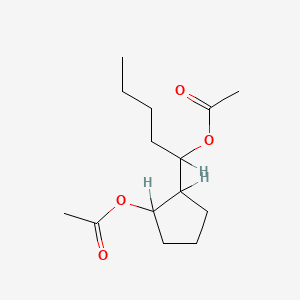
![2-[(2,5-dichloropyrimidin-4-yl)amino]-N-methoxybenzamide](/img/structure/B12647712.png)
